molecular formula C15H16N2O2 B5490620 N-(naphthalen-1-yl)morpholine-4-carboxamide

N-(naphthalen-1-yl)morpholine-4-carboxamide

Cat. No.: B5490620
M. Wt: 256.30 g/mol
InChI Key: LDGZSWAPMYOPKW-UHFFFAOYSA-N
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Description

While direct and extensive research on N-(naphthalen-1-yl)morpholine-4-carboxamide is not widely available in current scientific literature, an analysis of its structural components provides a strong rationale for its consideration in chemical and medicinal research programs. The molecule integrates a planar, aromatic naphthalene (B1677914) system with a saturated, heterocyclic morpholine (B109124) ring through a robust carboxamide linkage. This combination of features is frequently encountered in biologically active compounds, suggesting that this compound could be a valuable subject for future investigation.

Similarly, the naphthalene scaffold is a key component in a multitude of biologically active molecules and approved pharmaceuticals. google.combiointerfaceresearch.com This bicyclic aromatic system is known to participate in various non-covalent interactions with biological macromolecules, including pi-pi stacking and hydrophobic interactions. researchgate.net Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemrxiv.orggoogle.com The versatility of the naphthalene ring allows for substitution at various positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Given the well-documented importance of its constituent parts, this compound represents a logical target for synthesis and biological evaluation. The academic relevance of this compound lies in its potential to exhibit novel biological activities arising from the synergistic interplay of the naphthalene and morpholine rings.

The research trajectory for a compound like this compound would typically begin with its chemical synthesis. Synthetic routes could be designed based on established methods for amide bond formation, such as the coupling of 1-naphthylamine (B1663977) with morpholine-4-carbonyl chloride, or the reaction of 1-naphthylisocyanate with morpholine.

Following a successful synthesis and structural characterization, the next logical step would be to investigate its biological activities through in vitro screening against a panel of biological targets. Based on the known activities of related naphthalene and morpholine derivatives, potential areas of investigation could include:

Anticancer Activity: Many naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. biointerfaceresearch.comnih.gov

Enzyme Inhibition: The rigid scaffold of this compound could allow it to fit into the active sites of various enzymes. For instance, related naphthalene carboxamide derivatives have been explored as inhibitors of protein kinases and histone deacetylases. google.com

Antimicrobial Activity: Both morpholine and naphthalene derivatives have been reported to possess antibacterial and antifungal properties. mdpi.commdpi.com

The table below outlines the key structural features of this compound and their potential contributions to its bioactivity, based on the known properties of these moieties in other compounds.

Structural ComponentKey FeaturesPotential Contribution to Bioactivity
Naphthalene Ring Bicyclic, aromatic, planarPi-pi stacking, hydrophobic interactions, scaffold for substitution
Morpholine Ring Saturated heterocycle, weak base, hydrogen bond acceptorImproved solubility and pharmacokinetics, metabolic stability
Carboxamide Linker Rigid, planar, hydrogen bonding capabilitiesStructural rigidity, molecular recognition at target sites

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZSWAPMYOPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Yl Morpholine 4 Carboxamide

Established Synthetic Pathways for N-(naphthalen-1-yl)morpholine-4-carboxamide

The most direct and widely employed method for synthesizing this compound involves the reaction between a derivative of 1-naphthylamine (B1663977) and a derivative of morpholine (B109124). The key bond formation is the creation of the urea (B33335) linkage (-NH-C(O)-N<). This can be achieved through several reliable routes, primarily involving isocyanates or carbamoyl (B1232498) chlorides.

A common pathway is the reaction of 1-naphthyl isocyanate with morpholine. In this reaction, the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the isocyanate.

Alternatively, morpholine-4-carbonyl chloride can be reacted with 1-naphthylamine. This reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Mechanistic Investigations of Urea Formation Reactions

The formation of the urea linkage in this compound is a classic example of nucleophilic addition-elimination. When using an isocyanate precursor (1-naphthyl isocyanate), the reaction proceeds via a direct nucleophilic attack mechanism. researchgate.net

Step 1: Nucleophilic Attack. The lone pair of electrons on the secondary amine nitrogen of morpholine attacks the electrophilic carbon atom of the isocyanate group (-N=C=O).

Step 2: Proton Transfer. This initial attack forms a zwitterionic intermediate. A rapid intramolecular or intermolecular proton transfer from the morpholine nitrogen to the isocyanate nitrogen occurs, resulting in the stable urea product.

When using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI), the mechanism is slightly different. nih.gov First, the amine (e.g., 1-naphthylamine) reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the second amine (morpholine), with the imidazole (B134444) group acting as an excellent leaving group to form the final urea product. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reagents and reaction conditions.

Reagent Selection: While historically phosgene was a common reagent for creating the carbonyl bridge, its extreme toxicity has led to the widespread adoption of safer alternatives. nih.gov Triphosgene (a solid) and N,N'-carbonyldiimidazole (CDI) are now preferred. nih.gov The use of 1-naphthyl isocyanate is often the most straightforward method as it avoids the need for a separate carbonylating agent.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are typically used to prevent unwanted side reactions with the solvent.

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required to ensure completion. In some cases, reactions are initiated at 0°C to control the initial exothermic reaction rate.

Base: When starting from 1-naphthylamine and a carbonylating agent or morpholine-4-carbonyl chloride, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is generally required to scavenge the acidic byproducts (e.g., HCl).

Below is a table summarizing typical reaction conditions for urea synthesis.

Precursor 1Precursor 2Coupling ReagentSolventBaseTypical Temperature
1-NaphthylamineMorpholineN,N'-Carbonyldiimidazole (CDI)THFNoneRoom Temp to 40°C
1-Naphthyl isocyanateMorpholineNoneDCMNone0°C to Room Temp
1-NaphthylamineMorpholine-4-carbonyl chlorideNoneMeCNTriethylamineRoom Temp

Precursor Compound Synthesis and Derivatization for Core Structure Assembly

Naphthalene (B1677914) Precursors: The primary naphthalene precursor is 1-naphthylamine or its isocyanate derivative. 1-Naphthylamine is industrially produced from naphthalene via nitration to form 1-nitronaphthalene, followed by catalytic hydrogenation. 1-Naphthyl isocyanate is then synthesized from 1-naphthylamine by treatment with phosgene or a phosgene equivalent. For laboratory-scale synthesis, acenaphthene (B1664957) can serve as a starting material, which is converted through nitration, oxidation, and reduction steps to yield key intermediates like 4-amino-1,8-naphthalic anhydride. clausiuspress.com

Morpholine Precursors: Morpholine is a readily available commodity chemical. For specific applications requiring a derivatized morpholine ring, syntheses often start from corresponding amino alcohols. chemrxiv.orgresearchgate.net For the synthesis of the target compound, morpholine itself or its derivative, morpholine-4-carbonyl chloride, is used. The latter can be prepared by reacting morpholine with phosgene or triphosgene.

Synthesis of Analogues and Derivatives of the this compound Scaffold

The modular nature of the urea synthesis allows for extensive structural modifications to both the naphthalene and morpholine moieties, enabling the creation of diverse chemical libraries for various research applications.

Strategies for Structural Modification and Diversification of the Naphthalene Moiety

The naphthalene ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. Modifications can be introduced by using a pre-functionalized naphthalene precursor in the urea synthesis.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions on naphthalene derivatives (e.g., nitration, halogenation, Friedel-Crafts acylation) can provide a range of substituted 1-naphthylamine precursors. For example, nitration of N-acetyl-1-naphthylamine followed by hydrolysis and reduction can yield various amino-nitronaphthalenes.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated naphthalene precursors are powerful tools for introducing aryl, alkyl, or amino groups.

Skeletal Editing: Advanced methods involving single-atom transmutation, such as converting isoquinolines into substituted naphthalenes, offer novel pathways to complex naphthalene scaffolds. nih.gov This technique involves a ring-opening, 6π-electrocyclization, and elimination cascade. nih.gov

The table below illustrates potential naphthalene precursors for analogue synthesis.

Precursor NameR Group on Naphthalene Ring
4-Methoxy-1-naphthylamine4-OCH₃
5-Bromo-1-naphthylamine5-Br
2-Methyl-1-naphthylamine2-CH₃
Naphthalene-1,5-diamine5-NH₂

Exploration of Substituent Effects on the Morpholine Ring System

Modifications to the morpholine ring can influence the compound's conformation, solubility, and hydrogen bonding capacity. Such analogues are typically synthesized by replacing morpholine with a substituted variant in the urea formation step.

The synthesis of substituted morpholines often begins with appropriately substituted 1,2-amino alcohols. chemrxiv.org For instance, C-substituted morpholines can be prepared via cyclization of N-substituted diethanolamines or from the reaction of epoxides with ethanolamines. researchgate.net Chiral morpholines can be employed to introduce stereocenters into the final molecule.

Examples of modified morpholine precursors are listed below.

Precursor NameSubstitution on Morpholine Ring
2,6-DimethylmorpholineMethyl groups at C2 and C6
3,3-DimethylmorpholineGem-dimethyl group at C3
(S)-2-MethylmorpholineA single chiral center at C2
ThiomorpholineOxygen replaced by Sulfur

Novel Coupling Reactions for Carboxamide Linkage Formation

The formation of the carboxamide bond in this compound is a critical synthetic step that can be achieved through several modern coupling methodologies. The most direct approach involves the reaction of naphthalen-1-amine with an activated form of morpholine-4-carboxylic acid, typically morpholine-4-carbonyl chloride. This is a classic Schotten-Baumann type reaction, often performed in the presence of a base to neutralize the HCl byproduct.

Beyond this traditional method, contemporary organic synthesis offers more sophisticated and milder techniques for amide bond formation. These include the use of peptide coupling reagents, which are widely employed to create amide linkages with high efficiency and minimal side products. Another significant advancement lies in transition-metal-catalyzed cross-coupling reactions. While often used for C-N bond formation in aryl amines, variations of these reactions can also be applied to construct amide bonds. For instance, palladium- or copper-catalyzed carbonylative coupling reactions could potentially unite an aryl halide (1-halonaphthalene) with morpholine in the presence of carbon monoxide.

A plausible and efficient laboratory-scale synthesis would utilize standard peptide coupling agents. This method offers high yields and operational simplicity, avoiding the harsh conditions or sensitive reagents associated with other techniques.

Table 1: Comparison of Potential Synthetic Coupling Reactions

Coupling Method Precursors Reagents & Conditions Advantages Potential Challenges
Acyl Chloride Method Naphthalen-1-amine, Morpholine-4-carbonyl chloride Pyridine or other non-nucleophilic base Cost-effective, straightforward Acyl chloride may be moisture-sensitive
Peptide Coupling Naphthalen-1-amine, Morpholine-4-carboxylic acid EDC, HOBt, or HATU; organic solvent (e.g., DMF) High yield, mild conditions, wide functional group tolerance Higher reagent cost
Buchwald-Hartwig Amination 1-Halonaphthalene, Morpholine-4-carboxamide (B177924) Palladium catalyst, phosphine (B1218219) ligand, base Can form the N-aryl bond directly Requires optimization of catalyst/ligand system
Copper-Catalyzed Coupling 1-Iodonaphthalene, Morpholine-4-carboxamide Copper(I) salt, ligand (e.g., oxalamide), base More economical than palladium Can require higher temperatures than Pd-catalysis nih.gov

Research into Chemical Reactivity and Functionalization

The chemical reactivity of this compound is dictated by its three primary components: the naphthalene ring, the tertiary carboxamide group, and the morpholine ring.

Nucleophilic Substitution Pathways Involving the Morpholine Nitrogen

Once this compound is synthesized, the nitrogen atom of the morpholine ring is part of a tertiary amide. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is rendered essentially non-nucleophilic and non-basic. Therefore, direct nucleophilic substitution on the morpholine nitrogen of the final compound is not a feasible reaction pathway under normal conditions.

The nucleophilicity of the morpholine nitrogen is, however, fundamental to the synthesis of the compound itself, where the secondary amine of the morpholine precursor acts as the nucleophile to attack an activated carbonyl species. The presence of the ether oxygen in the morpholine ring slightly withdraws electron density from the nitrogen, making it less nucleophilic than similar cyclic amines like piperidine, but it remains sufficiently reactive for acylation. wikipedia.org

Hydrolysis and Reduction Reactions of the Carboxamide Group

The carboxamide linkage is known for its stability, but it can be cleaved under specific chemical conditions, namely hydrolysis and reduction.

Hydrolysis: The amide bond can be hydrolyzed back to its constituent amine and carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis of this compound with a strong acid (e.g., HCl, H₂SO₄) would yield naphthalen-1-amine (as its ammonium (B1175870) salt) and morpholine-4-carboxylic acid. The latter is unstable and would likely decompose.

Base-catalyzed hydrolysis with a strong base (e.g., NaOH) would produce naphthalen-1-amine and the corresponding carboxylate salt of the morpholine moiety. youtube.comarkat-usa.org Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance and electronic effects. arkat-usa.org

Reduction: The carboxamide group can be reduced to an amine using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction effectively removes the carbonyl oxygen atom, converting the C=O group into a CH₂ group. The reduction of this compound would yield N-(morpholin-4-ylmethyl)naphthalen-1-amine. This transformation is a key method for converting amides into the corresponding amines, which often have different biological and chemical properties. rsc.orgorganic-chemistry.org

Table 2: Key Transformations of the Carboxamide Group

Reaction Reagents Product(s)
Acid Hydrolysis H₃O⁺, Heat Naphthalen-1-ammonium salt, Morpholine-4-carboxylic acid
Base Hydrolysis NaOH, Heat Naphthalen-1-amine, Sodium morpholine-4-carboxylate
Reduction LiAlH₄, then H₂O workup N-(morpholin-4-ylmethyl)naphthalen-1-amine

Advanced Derivatization Strategies for Chemical Probe Development

This compound serves as an excellent scaffold for the development of chemical probes, leveraging the distinct properties of its constituent parts. The naphthalene moiety is an intrinsic fluorophore, making it a valuable component for fluorescent probes. nih.gov The morpholine group is frequently incorporated into bioactive molecules to enhance aqueous solubility and improve pharmacokinetic profiles, such as cell permeability and metabolic stability. acs.orgnih.gov

Advanced derivatization would likely focus on modifying the naphthalene ring to fine-tune the photophysical properties (e.g., excitation/emission wavelengths, quantum yield) of the molecule.

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. These reactions would primarily occur at the 4-position of the naphthalene ring, directed by the activating amino-carboxamide group.

Functionalization for Bioconjugation: A derivative could be synthesized to include a reactive handle, such as a carboxylic acid, an azide, or an alkyne. This would allow the probe to be covalently attached to biomolecules (e.g., proteins, nucleic acids) for imaging or tracking applications. For example, starting with an amino-substituted nitronaphthalene would allow for the introduction of a functional group that can be modified post-synthesis.

The combination of the naphthalene fluorophore with the drug-like properties imparted by the morpholine ring makes this scaffold a promising starting point for creating specialized chemical probes for biological systems.

Table 3: Potential Derivatization Strategies for Probe Development

Strategy Target Site Potential Reaction Purpose
Tuning Fluorescence Naphthalene Ring Electrophilic Nitration, followed by reduction to an amine Introduce electron-donating/withdrawing groups to shift emission spectra
Bioconjugation Naphthalene Ring Synthesis from a functionalized naphthalen-1-amine (e.g., 4-carboxy-naphthalen-1-amine) Introduce a reactive handle for linking to biomolecules
Improving Cell Targeting Morpholine Moiety Use of a substituted morpholine precursor in the initial synthesis Add targeting ligands or other functional groups

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(naphthalen-1-yl)morpholine-4-carboxamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the naphthalene (B1677914) ring and the morpholine (B109124) moiety.

Naphthalene Protons: The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to spin-spin coupling, these protons would exhibit complex multiplet patterns (doublets, triplets, or doublet of doublets). The proton at the C8 position is expected to be deshielded due to its peri-interaction with the substituent at C1, likely resulting in a downfield shift.

Morpholine Protons: The eight protons of the morpholine ring would show signals in the aliphatic region. The four protons adjacent to the oxygen atom (H2' and H6') are expected to resonate at a downfield region (approximately δ 3.5-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (H3' and H5', approximately δ 3.3-3.6 ppm). These would likely appear as triplets, assuming free rotation around the C-C bonds.

Amide Proton: A single proton (NH) attached to the naphthalene ring would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthyl-H 7.0 - 8.5 Multiplets
Morpholinyl-H (O-CH₂) ~ 3.5 - 3.8 Triplet
Morpholinyl-H (N-CH₂) ~ 3.3 - 3.6 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Naphthalene Carbons: Ten distinct signals are expected for the naphthalene ring carbons, appearing in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitrogen (C1) and the quaternary carbons (C4a, C8a) would have characteristic chemical shifts.

Morpholine Carbons: Two signals are anticipated for the morpholine ring carbons. The carbons adjacent to the oxygen (C2', C6') would be deshielded and appear further downfield (around δ 65-70 ppm) compared to the carbons adjacent to the nitrogen (C3', C5'), which would appear around δ 40-45 ppm.

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Naphthyl-C 110 - 140
Morpholinyl-C (O-CH₂) ~ 65 - 70
Morpholinyl-C (N-CH₂) ~ 40 - 45

Advanced Multi-dimensional NMR Techniques for Complex Naphthalene-Morpholine Architectures

For unambiguous assignment of all proton and carbon signals, especially for the complex spin systems of the naphthalene moiety, advanced 2D NMR techniques would be employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the naphthalene and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which is useful for determining the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include:

Cleavage of the amide bond, leading to fragments corresponding to the naphthylamine cation and the morpholine-4-carboxamide (B177924) radical cation.

Fragmentation of the morpholine ring, typically involving the loss of small neutral molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.

N-H Stretch: A sharp to medium absorption band is expected around 3300-3500 cm⁻¹ for the amide N-H stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), is expected in the region of 1650-1680 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the naphthalene ring would be visible in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretches: Stretching vibrations for the C-N and C-O bonds of the amide and morpholine groups would appear in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium
Amide C=O Stretch 1650 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions within the naphthalene chromophore. The naphthalene system exhibits characteristic absorption bands due to π-π* transitions. The room temperature UV absorption spectrum of the parent morpholine shows a long-wavelength onset at approximately 255 nm. rsc.org For this compound, multiple absorption maxima would be expected, similar to other naphthalene derivatives, typically with a strong absorption band around 280-300 nm. researchgate.net The exact position and intensity of these bands (λmax) would be influenced by the carboxamide substituent and the solvent used.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This technique would determine bond lengths, bond angles, and torsion angles, confirming the connectivity of the naphthalene and morpholine carboxamide moieties.

Key structural features that would be elucidated include:

Conformation of the Morpholine Ring: X-ray analysis would confirm the expected chair conformation of the morpholine ring.

Planarity of the Naphthalene and Amide Groups: The planarity of the naphthalene ring system and the amide group could be assessed.

Intermolecular Interactions: The analysis would reveal intermolecular forces, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, as well as potential π-π stacking interactions between the naphthalene rings of adjacent molecules in the crystal lattice. nih.gov These interactions are crucial for understanding the packing of the molecules in the solid state.

Complementary Chromatographic and Separation Techniques for Purity and Isomer Analysis

The comprehensive characterization of this compound necessitates the use of various chromatographic techniques to assess its purity, identify potential impurities, and resolve any existing isomers. These methods are crucial in both synthetic process control and final product quality assurance. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov For a compound with the aromatic naphthalene and polar carboxamide groups, a C18 column is typically effective. The separation mechanism relies on the differential partitioning of the main compound and its impurities between the stationary and mobile phases.

A typical RP-HPLC method for purity analysis would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The mobile phase often consists of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). sielc.commdpi.com UV detection is well-suited for this molecule, given the strong chromophore of the naphthalene ring system.

Table 1: Illustrative RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

For isomer analysis, particularly enantiomeric separation if chirality is present, specialized chiral stationary phases (CSPs) are required. nih.govnih.gov The structure of this compound may exhibit atropisomerism due to restricted rotation around the naphthalene-nitrogen bond, creating stable, non-superimposable stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving such isomers. nih.gov Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase conditions can be explored to achieve optimal separation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, primarily for analyzing volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. For a compound like this compound, which has a relatively high molecular weight and polarity, derivatization might be necessary to increase its volatility and thermal stability. However, direct analysis is often possible using a high-temperature capillary column with a thin film of a polar stationary phase. thermofisher.com The mass spectrometer provides definitive identification of separated impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Representative GC-MS Conditions for Impurity Profiling

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for monitoring reaction progress and for preliminary purity checks. rsc.org It can also be used to quickly screen for appropriate solvent systems for column chromatography. For this compound, silica (B1680970) gel plates are typically used. A mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) allows for the adjustment of the retention factor (Rf) to an optimal range (typically 0.3-0.5) for good separation. Visualization is readily achieved under UV light due to the fluorescent nature of the naphthalene moiety. rsc.org

Table 3: Common TLC Solvent Systems

Solvents (v/v)Application
Hexane : Ethyl Acetate (1:1)General purity assessment rsc.org
Dichloromethane (B109758) : Methanol (95:5)Separation of more polar impurities
Toluene : Acetone (8:2)Alternative system for reaction monitoring

Finally, preparative chromatography, which operates on the same principles as analytical HPLC but on a larger scale, is the ultimate method for purifying the compound and isolating impurities for structural elucidation. Flash chromatography using silica gel is a common approach for purification after synthesis, often employing solvent gradients guided by prior TLC analysis. rsc.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. For N-(naphthalen-1-yl)morpholine-4-carboxamide, these calculations can predict key electronic parameters that govern its reactivity.

Detailed quantum chemical investigations on related naphthalene (B1677914) derivatives have been performed to understand their structural and electronic nature. scienceopen.com For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

In a study on the naphthalene compound, DFT calculations with the aug-cc-pVQZ basis set determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com Similar calculations for this compound would elucidate the influence of the morpholine-4-carboxamide (B177924) substituent on the electronic properties of the naphthalene core. The distribution of electron density, calculated through these methods, can identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting its behavior in chemical reactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

ParameterPredicted Significance for this compound
HOMO EnergyIndicates the electron-donating capacity of the molecule.
LUMO EnergyIndicates the electron-accepting capacity of the molecule.
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability.
Electron Density DistributionIdentifies regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in generating hypotheses about the potential biological targets of a compound and the nature of its interactions at the molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of various biologically relevant proteins. The process calculates the binding affinity and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on other naphthalene and morpholine (B109124) derivatives have successfully employed molecular docking to identify potential mechanisms of action. For example, novel sulphonamide derivatives bearing a naphthalene moiety have been investigated as tubulin polymerization inhibitors through molecular docking, which showed that these compounds bind well to the colchicine-binding site of tubulin. nih.gov Similarly, morpholine acetamide (B32628) derivatives have been studied for their anticancer potential by docking them against carbonic anhydrase. nih.gov

A hypothetical docking study of this compound against a protein target, for instance, a kinase or a G-protein coupled receptor, would provide insights into its potential as a therapeutic agent. The results would highlight the crucial amino acid residues involved in the binding and guide the design of more potent analogs.

Table 2: Hypothetical Molecular Docking Parameters

ParameterDescription
Binding Affinity (kcal/mol)The predicted strength of the interaction between the ligand and the target protein.
Key Interacting ResiduesAmino acids in the binding pocket that form significant interactions with the ligand.
Interaction TypesThe nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead structures.

A QSAR study for a series of analogs of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of these compounds would be determined experimentally, and then a statistical model would be built to correlate the descriptors with the activity.

For instance, a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that polarization, dipole moment, lipophilicity, and energy parameters had a significant effect on their antioxidant activity. researchgate.net Such a model for this compound derivatives could predict the antioxidant potential or other biological activities of newly designed compounds within the same class, thereby accelerating the drug discovery process. researchgate.net

Table 3: Common Descriptors in QSAR Models

Descriptor TypeExamples
ElectronicDipole moment, Partial atomic charges, HOMO/LUMO energies
StericMolecular weight, Molecular volume, Surface area
HydrophobicLogP, Molar refractivity
TopologicalConnectivity indices, Shape indices

Analysis of Electrostatic Potential Energy Surfaces and Conformational Landscapes

The electrostatic potential (ESP) energy surface of a molecule provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. The ESP map highlights regions of positive and negative potential, indicating sites for electrostatic interactions with other molecules. For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the morpholine and carboxamide groups, making them potential hydrogen bond acceptors.

Conformational analysis is another critical aspect, as the three-dimensional shape of a molecule is vital for its biological activity. By performing a potential energy surface (PES) scan, the most stable conformations (lowest energy) of this compound can be identified. This involves systematically rotating rotatable bonds and calculating the energy of each resulting conformer. Understanding the preferred conformation is essential for accurate molecular docking and for designing molecules with improved binding affinity. Studies on similar molecules, like N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, have utilized PES scans to determine the most stable molecular structure. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent or a biological membrane. An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules and how its conformation changes over time.

These simulations can also be used to study the stability of a ligand-protein complex predicted by molecular docking. By running an MD simulation of the complex, one can assess the stability of the binding pose and the persistence of key interactions over time. This provides a more realistic and dynamic picture of the binding event than static docking alone. Enhanced sampling techniques in MD, such as metadynamics, can further explore the binding and unbinding pathways of a ligand. rsc.org For instance, MD simulations have been used to predict the crystal shape of naphthalene by simulating its growth from an ethanol (B145695) solution. rsc.org

Molecular Interactions and Biochemical Target Research in Vitro and in Silico Approaches

Exploration of Biochemical Pathways Modulation in Cell-Based Assays (Non-Clinical Context)

No research has been found that investigates the effects of this compound on biochemical pathways within cell-based models.

Role as a Biochemical Probe in Mechanistic Studies for Pathway Elucidation

The compound has not been documented for use as a biochemical probe in any mechanistic studies.

Should research on N-(naphthalen-1-yl)morpholine-4-carboxamide be published in the future, this analysis can be updated accordingly.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Naphthalene (B1677914) Moiety and Its Influence on Molecular Interactions

The naphthalene moiety of N-(naphthalen-1-yl)morpholine-4-carboxamide is a key structural feature that significantly influences its molecular interactions. The large, hydrophobic surface area of the bicyclic aromatic system is crucial for establishing van der Waals and π-π stacking interactions with biological targets.

In related research on a series of sulphonamide derivatives with anticancer properties, the positioning of the naphthalene group was found to be a critical determinant of activity. Specifically, compounds bearing a naphthalen-1-yl moiety demonstrated the most potent antiproliferative activity against MCF-7 and A549 cell lines when compared to their naphthalen-2-yl counterparts. nih.gov This suggests that the orientation of the naphthalene ring system plays a pivotal role in the optimal binding of the molecule to its target.

Further studies on naphthalene-based compounds have shown that the introduction of various substituents on the naphthalene ring can modulate biological activity. For instance, in the context of developing inhibitors for the SARS-CoV Papain-like protease (PLpro), naphthalene-based structures were investigated, highlighting the potential for this moiety to fit into specific binding pockets of enzymes. nih.govresearchgate.net The electronic properties and steric bulk of substituents on the naphthalene ring can fine-tune the binding affinity and selectivity of the molecule.

The following table summarizes the structure-activity relationship of the naphthalene moiety based on findings from related compounds.

Modification of Naphthalene MoietyObserved Effect on ActivityReference Compound Class
Naphthalen-1-yl vs. Naphthalen-2-ylNaphthalen-1-yl showed significantly increased antiproliferative activity.Sulphonamide derivatives
Introduction of substituentsCan modulate binding affinity and selectivity for biological targets.Naphthalene-based protease inhibitors

Exploration of Morpholine (B109124) Ring Substitutions and Conformational Effects on Activity

The morpholine ring in this compound is a saturated heterocycle that can influence the compound's solubility, metabolic stability, and conformational flexibility. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction for binding to biological targets.

In studies of the PI3K inhibitor ZSTK474, which contains two morpholine rings, the importance of this moiety was highlighted. The replacement of a morpholine group with a piperazine (B1678402) resulted in a significant reduction in inhibitory activity, indicating the sensitivity of this region to structural changes. nih.gov However, N-acetylation of the piperazine analog restored the activity, suggesting that both the steric and electronic properties of the substituent on the nitrogen atom are important. nih.gov

The conformation of the morpholine ring, which typically adopts a chair conformation, can also impact molecular recognition. In the case of ZSTK474, one of the morpholine rings was observed to assume a chair conformation where its oxygen atom formed a key hydrogen bond interaction with the hinge region of the enzyme's active site. nih.gov This underscores the importance of the morpholine ring's three-dimensional structure and its ability to properly orient hydrogen bonding groups.

The table below outlines the effects of morpholine ring modifications as observed in related bioactive molecules.

Modification of Morpholine RingObserved Effect on ActivityReference Compound
Replacement with PiperazineSignificant reduction in PI3K inhibition.ZSTK474
N-acetylation of Piperazine analogRestoration of PI3K isoform inhibition profile.ZSTK474 analog

Impact of Carboxamide Linkage Modifications on Molecular Recognition and Stability

The carboxamide linkage (-CONH-) in this compound is a rigid and planar group that provides structural stability and can participate in hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for the specific recognition of the molecule by its biological target.

In the design of potential SARS-CoV PLpro inhibitors, a carboxamide linker (-NHCO-) was used to connect a naphthalene moiety to a 3,4-dihydro-2H-pyran moiety. nih.govresearchgate.net This linkage was integral to the structural design, likely contributing to the proper orientation of the two larger ring systems for effective binding to the protease. The planarity of the amide bond restricts the rotational freedom of the molecule, which can be advantageous for reducing the entropic penalty upon binding.

The following table summarizes the key features of the carboxamide linkage and its impact on molecular properties.

Feature of Carboxamide LinkageImpact on Molecular Properties
Rigidity and PlanarityRestricts conformational flexibility, potentially improving binding affinity.
Hydrogen Bonding CapacityActs as both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition.
Metabolic StabilityGenerally resistant to enzymatic hydrolysis, contributing to a longer duration of action.

Correlation of Specific Structural Features with Observed Research-Relevant Activities and Selectivity

The morpholine ring contributes to the physicochemical properties of the molecule, such as solubility and the potential for hydrogen bonding, which are critical for bioavailability and target engagement. As demonstrated in studies of ZSTK474, the presence and orientation of the morpholine's oxygen atom can be a deciding factor for potent biological activity. nih.gov

The carboxamide linker serves to correctly position the naphthalene and morpholine moieties relative to each other, a crucial factor for optimal interaction with a binding site. The hydrogen bonding capabilities of this linker further enhance the potential for specific and strong binding.

In essence, the naphthalen-1-yl group can be considered the primary pharmacophore responsible for a specific biological activity, such as antiproliferative effects, while the morpholine ring and carboxamide linker act as auxiliary groups that fine-tune the molecule's properties for improved potency, selectivity, and pharmacokinetic profile.

The table below correlates the structural features with potential research-relevant activities.

Structural FeaturePotential Contribution to Activity and Selectivity
Naphthalen-1-yl MoietyPrimary determinant of potent antiproliferative activity through hydrophobic and π-stacking interactions.
Morpholine RingModulates solubility, metabolic stability, and provides a key hydrogen bond acceptor for target binding.
Carboxamide LinkerProvides structural rigidity and hydrogen bonding capabilities, ensuring optimal orientation of the pharmacophoric groups.

Research Applications and Broader Academic Context

Utility in the Discovery and Development of Novel Research Reagents and Probes

The unique combination of the polycyclic aromatic naphthalene (B1677914) moiety and the saturated heterocyclic morpholine (B109124) ring positions N-(naphthalen-1-yl)morpholine-4-carboxamide as a valuable scaffold for the development of novel research reagents and probes. The naphthalene group is a well-known fluorophore, and its derivatives are often utilized in the design of fluorescent probes for sensing and imaging. The morpholine group, a common feature in medicinal chemistry, can enhance aqueous solubility and pharmacokinetic properties. researchgate.net This dual character suggests that derivatives of this compound could be developed as fluorescent probes to investigate biological systems.

Furthermore, naphthalene-based compounds have been explored as inhibitors for various enzymes, suggesting that this compound could serve as a foundational structure for creating new inhibitors for biochemical research.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Amide Reactivity

The synthesis and study of this compound contribute to the broader understanding of heterocyclic chemistry and amide reactivity. The morpholine ring is a privileged scaffold in drug discovery, and methods for its incorporation into larger molecules are of continuous interest. researchgate.net The amide bond, central to the structure of this compound, is one of the most fundamental functional groups in organic chemistry and biology.

Studying the reactivity of the amide in this compound, particularly how it is influenced by the steric bulk of the naphthalene group and the electronic properties of the morpholine ring, can provide valuable insights into amide bond rotation, resonance, and susceptibility to hydrolysis. This knowledge is crucial for the design of stable and effective pharmaceuticals and other functional molecules.

Role in the Design and Exploration of Chemical Libraries for Biological Screening

This compound is a prime candidate for inclusion in chemical libraries used for high-throughput biological screening. The rationale for its inclusion is based on the diverse biological activities associated with its constituent parts. Naphthalene derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egresearchgate.net Similarly, the morpholine heterocycle is a key component in many approved drugs. researchgate.net

By incorporating this compound into screening libraries, researchers can explore its potential as a hit compound for a variety of biological targets. The modular nature of its synthesis allows for the creation of a diverse library of analogues, where modifications to the naphthalene or morpholine rings can be systematically made to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific target. For instance, various arylcarboxamides have been synthesized and evaluated as potential anti-tubercular agents. rsc.org

Table 1: Examples of Biologically Active Naphthalene and Morpholine Derivatives

Compound Class Example Biological Activity
Naphthalene-based Naproxen Anti-inflammatory ekb.eg
Naphthalene-based Bedaquiline Antitubercular ekb.eg
Morpholine-containing Linezolid Antibacterial
Morpholine-containing Gefitinib Anticancer

Interdisciplinary Research Opportunities with Materials Science and Supramolecular Chemistry

The rigid, planar structure of the naphthalene ring system makes this compound an interesting building block for materials science and supramolecular chemistry. Naphthalene derivatives are known to engage in π-π stacking interactions, which can be exploited to construct self-assembling systems and functional materials.

There are opportunities to explore the use of this compound in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. In the realm of supramolecular chemistry, it could be used as a component in the design of molecular receptors, gels, and complex host-guest systems. The study of naphthalimide-based macrocycles has shown their potential in forming supramolecular complexes with molecules like fullerenes, indicating the utility of the naphthalene scaffold in creating organized molecular assemblies. nih.gov

Q & A

What are the key considerations for synthesizing N-(naphthalen-1-yl)morpholine-4-carboxamide in a laboratory setting?

Basic Research Question
Synthesis requires careful selection of coupling reagents, protecting groups, and purification methods. A typical approach involves reacting 1-naphthylamine with morpholine-4-carbonyl chloride under anhydrous conditions. Key steps include:

  • Protection of intermediates : Use tert-butyl carbamate (Boc) groups to stabilize reactive amines, as seen in analogous syntheses of N-(2-aminoethyl)morpholine-4-carboxamide .
  • Solvent choice : Dichloromethane (DCM) or isopropanol are common for facilitating nucleophilic acyl substitution .
  • Purification : Silica gel chromatography (e.g., CH2_2Cl2_2:MeOH gradients) or salt formation (e.g., oxalate salts) improves purity .
  • Yield optimization : Slow addition of reagents and temperature control (e.g., 0–50°C) minimize side reactions .

How can researchers characterize the crystal structure of this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow high-quality crystals .
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 293 K, as demonstrated for N-(4-chlorophenyl)morpholine-4-carboxamide .
  • Refinement : Use SHELXL for small-molecule refinement, ensuring R-factors < 0.05. The morpholine ring typically adopts a chair conformation, with hydrogen bonding (N–H⋯O) stabilizing the lattice .

What analytical techniques are optimal for confirming the purity and identity of this compound?

Basic Research Question
Multi-technique validation is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. For example, morpholine protons resonate at δ 3.5–3.7 ppm, while naphthyl signals appear at δ 7.2–8.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) with < 2 ppm error .
  • HPLC : Reverse-phase C18 columns (MeCN:H2_2O mobile phase) assess purity (>95%) .

How do structural modifications to the morpholine ring affect the bioactivity of this compound analogs?

Advanced Research Question
Substituents on the morpholine ring or naphthyl group alter pharmacokinetics and target binding:

  • Electron-withdrawing groups : Chlorine or fluorophenyl analogs (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) enhance metabolic stability but may reduce solubility .
  • Bioisosteric replacements : Replacing morpholine with piperazine increases flexibility, as seen in G protein-biased β-1 adrenergic receptor ligands .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, validated by in vitro assays .

What methodologies are recommended for resolving discrepancies in spectroscopic data during compound characterization?

Advanced Research Question
Addressing contradictions requires systematic validation:

  • Cross-validation : Compare NMR data with SCXRD results to confirm stereochemistry and tautomerism .
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair-twist transitions in morpholine) by variable-temperature studies .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-enriched samples to clarify ambiguous signals in crowded spectra .
  • Machine learning : Apply algorithms like PCA to analyze spectral databases and identify outliers .

How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

Advanced Research Question
By-product suppression involves:

  • Catalyst screening : Pd(OH)2_2/C in hydrogenation steps reduces debenzylation side reactions .
  • Stoichiometric control : Limit excess reagents (e.g., oxirane derivatives) to prevent oligomerization .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and quench at optimal conversion .

What are the challenges in studying the biological activity of this compound derivatives?

Advanced Research Question
Key challenges include:

  • Blood-brain barrier (BBB) permeability : LogP values >3 may limit CNS penetration, requiring prodrug strategies .
  • Metabolic stability : Morpholine oxidation can generate reactive metabolites; use hepatic microsome assays to identify vulnerable sites .
  • Target selectivity : Screen against panels of related receptors (e.g., adrenergic vs. dopaminergic) to avoid off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.